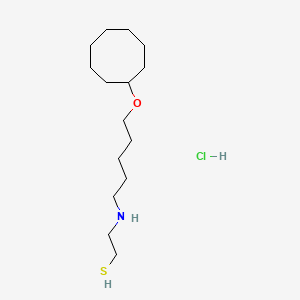
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride is a chemical compound with the molecular formula C15H31ClNOS. It is known for its unique structure, which includes a cyclooctyl group and an ethanethiol moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride typically involves the reaction of ethanethiol with 2-((5-cyclooctyloxypentyl)amino)-. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanethiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often require the use of strong nucleophiles such as sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides or sulfoxides, while reduction reactions may produce thiols. Substitution reactions can result in a variety of products depending on the nucleophile used.
科学的研究の応用
Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving sulfur-containing biomolecules and their interactions with other biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
作用機序
The mechanism of action of Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride involves its interaction with various molecular targets and pathways. The ethanethiol group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
類似化合物との比較
Similar Compounds
- Ethanethiol, 2-((5-cyclooctyloxypentyl)amino)-, hydrochloride shares similarities with other sulfur-containing compounds such as thiols, disulfides, and sulfoxides.
- Compounds like 2-mercaptoethanol and dithiothreitol also contain thiol groups and exhibit similar reactivity.
Uniqueness
What sets this compound apart is its unique structure, which includes a cyclooctyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research applications that require unique sulfur-containing compounds.
特性
CAS番号 |
22498-15-3 |
|---|---|
分子式 |
C15H32ClNOS |
分子量 |
309.9 g/mol |
IUPAC名 |
2-(5-cyclooctyloxypentylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C15H31NOS.ClH/c18-14-12-16-11-7-4-8-13-17-15-9-5-2-1-3-6-10-15;/h15-16,18H,1-14H2;1H |
InChIキー |
JSFKTYHHBGKFTI-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)OCCCCCNCCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
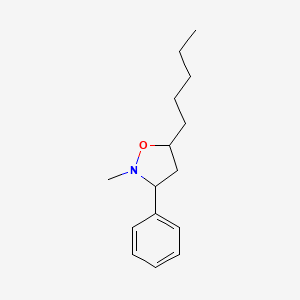
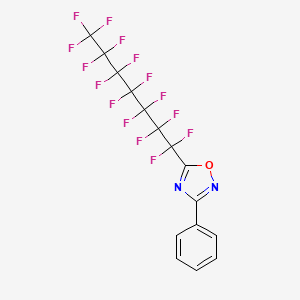

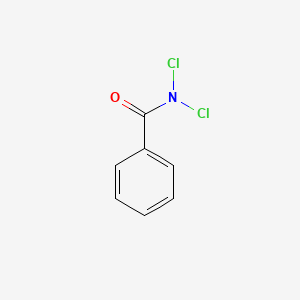



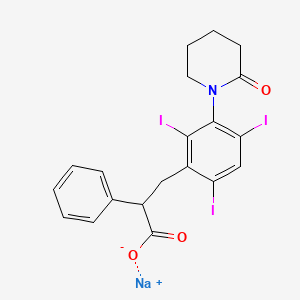

![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)

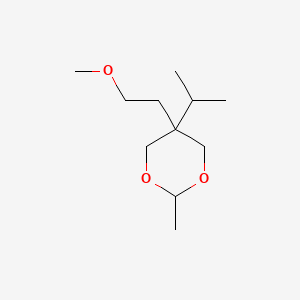
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
